4-Isothiocyanatophenyl ether chemical properties and structure
4-Isothiocyanatophenyl ether chemical properties and structure
An In-Depth Technical Guide to 4,4'-Oxybis(isothiocyanatobenzene): Chemical Properties, Structure, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 4-Isothiocyanatophenyl ether, also known as 4,4'-Oxybis(isothiocyanatobenzene) or bis(4-isothiocyanatophenyl) ether. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the compound's chemical structure, physicochemical properties, synthesis, reactivity, and applications. The core utility of this molecule lies in its homobifunctional nature, featuring two isothiocyanate groups on a semi-rigid diphenyl ether scaffold, making it a valuable crosslinking agent in bioconjugation and a versatile building block in medicinal chemistry. This guide details its spectroscopic signature, safe handling protocols, and the mechanistic basis for its reactivity, providing a foundational resource for its application in scientific research.
Molecular Identity and Physicochemical Properties
Structure and Nomenclature
4-Isothiocyanatophenyl ether is a symmetrical aromatic molecule. The central diphenyl ether core provides a V-shape and a degree of conformational rigidity, while the two terminal isothiocyanate (-N=C=S) groups serve as potent electrophilic sites for covalent bond formation.
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IUPAC Name : 1-isothiocyanato-4-(4-isothiocyanatophenoxy)benzene[]
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CAS Number : 10396-05-1[2]
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Synonyms : bis(4-isothiocyanatophenyl) ether, 4,4'-Diisothiocyanatodiphenyl ether, 4,4'-Oxybis(isothiocyanatobenzene)[2]
Physicochemical Data
The key physical and chemical properties of 4-Isothiocyanatophenyl ether are summarized in the table below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈N₂OS₂ | [][2] |
| Molecular Weight | 284.36 g/mol | [] |
| Exact Mass | 284.0078 g/mol | [2] |
| Melting Point | 66-68 °C | [][3] |
| Boiling Point | 441 °C at 760 mmHg | [] |
| Density | 1.21 g/cm³ | [] |
| Appearance | White to off-white crystalline solid | [4] |
| InChI Key | VFRHGFVMLLSTNS-UHFFFAOYSA-N | [][2] |
| SMILES | S=C=Nc1ccc(Oc2ccc(N=C=S)cc2)cc1 | [][5] |
Synthesis and Chemical Reactivity
Retrosynthetic Analysis and Common Synthesis Protocol
The synthesis of isothiocyanates from primary amines is a well-established transformation in organic chemistry.[6] For 4-Isothiocyanatophenyl ether, the most direct synthetic route involves the conversion of the corresponding diamine, 4,4'-diaminodiphenyl ether (also known as 4,4'-oxydianiline), into the diisothiocyanate. A common and effective method utilizes thiophosgene or, more frequently, carbon disulfide in the presence of a base.
The reaction with carbon disulfide proceeds via the formation of a dithiocarbamate salt intermediate, which is then decomposed to yield the isothiocyanate.[6]
Caption: General workflow for synthesizing 4-Isothiocyanatophenyl ether.
Step-by-Step Synthesis Protocol (Illustrative):
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Dithiocarbamate Formation: Dissolve 4,4'-diaminodiphenyl ether in a suitable solvent like ethanol. Add a base, such as triethylamine (TEA), followed by the dropwise addition of carbon disulfide (CS₂) at room temperature. Stir for 1-2 hours to form the dithiocarbamate salt intermediate.[7]
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Isothiocyanate Formation: Cool the reaction mixture in an ice bath. Add a desulfurylating agent, such as di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP, to the mixture.[7] The reaction is stirred at room temperature until completion, which can be monitored by TLC.
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Workup and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield pure 4-Isothiocyanatophenyl ether.[7]
Core Reactivity: The Isothiocyanate Moiety
The synthetic utility of 4-Isothiocyanatophenyl ether is dominated by the electrophilic character of the isothiocyanate group's central carbon atom. This carbon is highly susceptible to attack by nucleophiles, most notably primary amines and thiols. This reactivity is the foundation of its use in bioconjugation.
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Reaction with Primary Amines: Forms a stable thiourea linkage. This is the most common reaction used for labeling proteins on lysine (Lys) residues.[8][9]
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Reaction with Thiols: Forms a dithiocarbamate linkage. This reaction can be used to target cysteine (Cys) residues in proteins.[8][10]
Crucially, the selectivity of these reactions is highly pH-dependent. The reaction with amines is favored at an alkaline pH (typically 8.5-9.5), where the amine groups are deprotonated and more nucleophilic.[8][9] In contrast, the reaction with thiols is more efficient at a neutral to slightly basic pH (6.5-8.0).[8] This differential reactivity allows for selective targeting of specific amino acid residues by controlling the reaction buffer pH.
Caption: pH-dependent reactivity of the isothiocyanate group.
Spectroscopic Characterization
unambiguous identification of 4-Isothiocyanatophenyl ether requires a combination of spectroscopic techniques. Below are the expected characteristic signals based on its functional groups.
Infrared (IR) Spectroscopy
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Isothiocyanate (-N=C=S): A very strong, characteristic, and broad absorption band is expected in the range of 2000-2200 cm⁻¹. This is often the most diagnostic peak.
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Aromatic C-H: Stretching vibrations appear above 3000 cm⁻¹.
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Aromatic C=C: Bending vibrations are observed in the 1450-1600 cm⁻¹ region.
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Ether (C-O-C): A strong C-O stretching band is expected between 1200-1300 cm⁻¹, characteristic of aryl ethers.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The molecule is symmetrical, so only two signals are expected in the aromatic region. Protons on the phenyl rings will appear as a pair of doublets (an AA'BB' system) in the typical aromatic range of δ 7.0-8.0 ppm.
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¹³C NMR:
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Isothiocyanate (-N=C=S): The carbon of the isothiocyanate group is expected to have a chemical shift in the range of δ 125-140 ppm.
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Aromatic Carbons: Multiple signals will be present in the δ 115-160 ppm range. The carbon attached to the ether oxygen (C-O) will be the most downfield aromatic carbon.
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Carbons adjacent to the ether oxygen typically appear in the 50-80 ppm range, but in an aryl ether, they are part of the aromatic system and will be found further downfield.[11]
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Mass Spectrometry (MS)
The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (284.36). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₄H₈N₂OS₂.
Summary Table of Expected Spectroscopic Data
| Technique | Functional Group | Expected Signal |
| IR | Isothiocyanate (-NCS) | 2000-2200 cm⁻¹ (strong, broad) |
| Aryl Ether (C-O-C) | 1200-1300 cm⁻¹ (strong) | |
| Aromatic (C=C) | 1450-1600 cm⁻¹ | |
| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm (two doublets) |
| ¹³C NMR | Isothiocyanate (-NC S) | δ 125-140 ppm |
| Aromatic Carbons | δ 115-160 ppm |
Applications in Drug Discovery and Bioconjugation
The unique structure of 4-Isothiocyanatophenyl ether makes it a valuable tool for chemists and biologists, particularly in the construction of complex molecular architectures.
Homobifunctional Crosslinking Agent
With two reactive isothiocyanate groups separated by a defined spacer, this compound acts as a homobifunctional crosslinker. It can covalently link two molecules that each possess a primary amine nucleophile. This is useful for:
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Protein-Protein Conjugation: Studying protein-protein interactions or creating protein oligomers.
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Intramolecular Crosslinking: Probing protein conformation and tertiary structure.
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Surface Immobilization: Attaching amine-containing proteins or ligands to a surface that has been functionalized with another amine.
Application in Probe Synthesis and Bioconjugates
The isothiocyanate group is a staple for conjugating small molecules, such as fluorescent dyes or drugs, to proteins.[9] While monofunctional isothiocyanates are more common for simple labeling, the difunctional nature of 4-isothiocyanatophenyl ether allows for the creation of more complex constructs, such as linking a targeting moiety to a payload molecule.
Caption: Workflow for using 4-isothiocyanatophenyl ether as a crosslinker.
The Diphenyl Ether Scaffold in Medicinal Chemistry
The diphenyl ether core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[12] It provides a stable, semi-rigid linker that can correctly orient pharmacophoric elements for optimal interaction with biological targets.[13] Therefore, 4-Isothiocyanatophenyl ether can also serve as a starting material or intermediate for the synthesis of novel drug candidates, where the isothiocyanate groups can be further elaborated into other functional groups or used to attach the scaffold to other fragments.
Safety, Handling, and Storage
Hazard Identification
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Irritation: Causes skin and eye irritation.[14] May cause respiratory irritation. Some related compounds are classified as lachrymators (substances that cause tearing).[15]
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Toxicity: May be harmful if swallowed or in contact with skin.[14][15]
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Reactivity: Moisture-sensitive. Reacts with water, alcohols, and amines. Incompatible with strong oxidizing agents.[14]
Recommended Handling Procedures
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[14][15] Ensure eyewash stations and safety showers are readily accessible.[4]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and impervious gloves (e.g., nitrile rubber).[14]
-
Handling: Avoid breathing dust.[15] Wash hands thoroughly after handling.[14] Avoid contact with skin and eyes.[14]
Storage and Stability
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Conditions: Store in a cool, dry, and dark place.[8] Keep the container tightly sealed to prevent contact with moisture.[14]
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Moisture Sensitivity: Isothiocyanates can be hydrolyzed by moisture over time, leading to a loss of reactivity. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) if it will be kept for extended periods.
References
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Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
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4-isothiocyanatophenyl ether (C14H8N2OS2) - PubChemLite. (n.d.). Retrieved January 13, 2026, from [Link]
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Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. (n.d.). Retrieved January 13, 2026, from [Link]
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How anyone have experience with reacting amines with phenyl isothiocyanate? - Reddit. (2024). Retrieved January 13, 2026, from [Link]
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Amino Acid Ester & Other Isothiocyanates - Trans World Chemicals. (n.d.). Retrieved January 13, 2026, from [Link]
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4-Hydroxybenzyl isothiocyanate | C8H7NOS | CID 160611 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
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4-Isothiocyanatophenyl alpha-D-mannopyranoside | C13H15NO6S | CID 11023405 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
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N-(4-isothiocyanatophenyl)sulfonylacetamide | C9H8N2O3S2 | CID 345649 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
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4-(2-Isothiocyanatoethyl)phenol | C9H9NOS | CID 10442282 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
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Isothiocyanates: Translating the Power of Plants to People - PubMed - NIH. (2018). Retrieved January 13, 2026, from [Link]
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18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (2024). Retrieved January 13, 2026, from [Link]
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WebSpectra - Problems in NMR and IR Spectroscopy - UCLA – Chemistry and Biochemistry. (2000). Retrieved January 13, 2026, from [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.). Retrieved January 13, 2026, from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 13, 2026, from [Link]
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Anticancer Activity of Ether Derivatives of Chrysin - PMC - PubMed Central - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
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Drug design principles - Stereoelectronics. (2021). Retrieved January 13, 2026, from [Link]
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